molecular formula C22H26N2O3 B2835918 Ethyl 2-[1-(2,2-diphenylethyl)-3-oxopiperazin-2-yl]acetate CAS No. 1009695-73-1

Ethyl 2-[1-(2,2-diphenylethyl)-3-oxopiperazin-2-yl]acetate

Cat. No.: B2835918
CAS No.: 1009695-73-1
M. Wt: 366.461
InChI Key: CNCIUXNXQQGZJH-UHFFFAOYSA-N
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Description

Ethyl 2-[1-(2,2-diphenylethyl)-3-oxopiperazin-2-yl]acetate is a synthetic compound that belongs to the class of piperazine derivatives This compound is known for its complex structure, which includes a piperazine ring substituted with a diphenylethyl group and an ethyl ester group

Scientific Research Applications

Ethyl 2-[1-(2,2-diphenylethyl)-3-oxopiperazin-2-yl]acetate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[1-(2,2-diphenylethyl)-3-oxopiperazin-2-yl]acetate typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring is synthesized through a cyclization reaction involving appropriate precursors.

    Substitution with Diphenylethyl Group: The diphenylethyl group is introduced via a nucleophilic substitution reaction.

    Esterification: The final step involves the esterification of the piperazine derivative with ethyl acetate under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Including crystallization, distillation, and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[1-(2,2-diphenylethyl)-3-oxopiperazin-2-yl]acetate undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can yield alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Including lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of Ethyl 2-[1-(2,2-diphenylethyl)-3-oxopiperazin-2-yl]acetate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    MT-45: A piperazine derivative with similar structural features.

    Noopept: A synthetic peptide with a related chemical structure.

Uniqueness

Ethyl 2-[1-(2,2-diphenylethyl)-3-oxopiperazin-2-yl]acetate is unique due to its specific substitution pattern and the presence of both a piperazine ring and an ethyl ester group. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

ethyl 2-[1-(2,2-diphenylethyl)-3-oxopiperazin-2-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O3/c1-2-27-21(25)15-20-22(26)23-13-14-24(20)16-19(17-9-5-3-6-10-17)18-11-7-4-8-12-18/h3-12,19-20H,2,13-16H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNCIUXNXQQGZJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1C(=O)NCCN1CC(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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